6-Bromopyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
6-Bromopyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the molecular weight of 213.04 . It is an important regulatory starting material in the production of the antiviral drug remdesivir . This compound is an integral part of several kinase inhibitors and nucleoside drugs such as avapritinib and remdesivir .
Synthesis Analysis
The synthesis of this compound involves a newly developed methodology utilizing simple building blocks such as pyrrole, chloramine, and formamidine acetate . The synthetic methods towards this compound are classified into six distinct categories: synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines .Molecular Structure Analysis
The molecular structure of this compound is unique, containing an N-N bond with a bridgehead nitrogen . This fused heterocycle is an integral part of several kinase inhibitors and nucleoside drugs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include an exothermic aromatic substitution and quench of a reactive species, followed by the use of a strong base . The compound also undergoes a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis of 4-Amino-1,2,4-triazines : A study by A. I. Kobelev et al. (2019) revealed a method for synthesizing 4-amino-1,2,4-triazines, which are significant for medicinal chemistry, pharmacology, and fine organic synthesis. This method aligns with green chemistry principles and provides a new approach for producing these compounds.
One-pot Preparation Method : Research by J. Quintela et al. (1996) developed a one-pot preparation method for pyrrolo[2,1-f]-[1,2,4]triazine derivatives. This method enhances the efficiency of producing these compounds.
Medical and Pharmacological Applications
- Raw Material in Remdesivir Synthesis : A study by Juliana A. dos Santos et al. (2021) highlighted that 4-Aminopyrrolo[2,1-f][1,2,4]triazine is a crucial raw material in the synthesis of Remdesivir, a drug with potential application against COVID-19.
Radiosynthesis and Imaging
- PET Tracers for Imaging : Research by Min Wang et al. (2014) and Vattoly J Majo et al. (2013) explored the synthesis of 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazine derivatives for potential use as PET tracers in imaging specific enzymes and receptors in cancer tissues.
Miscellaneous Applications
Corrosion Mitigation : A study by H. A. Abd El‐Lateef et al. (2022) demonstrated the use of tetrahydro-1,2,4-triazines for corrosion protection of steel in acidic environments, highlighting a novel industrial application.
Selective Extraction in Chemical Processing : Research by Z. Kolarik et al. (1999) showed that 1,2,4-triazines can be used for selective extraction of certain elements in chemical processing, providing a useful tool in material science.
Mechanism of Action
Target of Action
The primary targets of 6-Bromopyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and differentiation .
Mode of Action
This compound interacts with its kinase targets by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of kinases by this compound affects multiple biochemical pathways. These pathways are involved in various cellular processes, including cell growth and differentiation . The disruption of these pathways can lead to changes in cell behavior and function .
Pharmacokinetics
It has been observed that compounds with similar structures have low rates of glucuronidation , which indicates higher metabolic stability . This could potentially impact the bioavailability of this compound, but more research is needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific kinases it targets and the biochemical pathways it affects . By inhibiting kinase activity, it can disrupt normal cellular processes and lead to changes in cell behavior and function .
Biochemical Analysis
Biochemical Properties
6-Bromopyrrolo[2,1-f][1,2,4]triazine plays a significant role in biochemical reactions, particularly in the inhibition of kinases . Kinases are enzymes that play crucial roles in cellular processes, and their dysregulation can lead to diseases like cancer . The interaction between this compound and these enzymes forms the basis of targeted therapy .
Cellular Effects
The effects of this compound on cells are primarily related to its role in targeted therapy . By inhibiting specific proteins or enzymes that are dysregulated in diseases like cancer, it can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . This mechanism is particularly effective in the context of kinase inhibition, a successful approach in targeted therapy .
Properties
IUPAC Name |
6-bromopyrrolo[2,1-f][1,2,4]triazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-6-2-8-4-9-10(6)3-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNSSBOTIJFLNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=NN2C=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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